molecular formula C17H15ClN2O4 B1586531 1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline CAS No. 62206-13-7

1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline

Cat. No.: B1586531
CAS No.: 62206-13-7
M. Wt: 346.8 g/mol
InChI Key: UCWAPLAIZMBGPF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline (CAS: 62206-13-7; molecular formula: C₁₇H₁₅ClN₂O₄) is a dihydroisoquinoline derivative characterized by a partially saturated isoquinoline core (3,4-dihydro), methoxy groups at positions 6 and 7, and a 5-chloro-2-nitrophenyl substituent at position 1. This compound is commercially available through multiple suppliers , highlighting its relevance in pharmaceutical and synthetic chemistry. The nitro and chloro groups on the aryl ring contribute to its electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-15-7-10-5-6-19-17(12(10)9-16(15)24-2)13-8-11(18)3-4-14(13)20(21)22/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWAPLAIZMBGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370939
Record name 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62206-13-7
Record name 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthetic Method

A patented procedure (CN110845410A) describes a highly efficient one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with the following key steps:

Step Description Conditions Reagents Outcome
1 Formylation of 3,4-dimethoxyphenethylamine Reflux 6 h 3,4-dimethoxyphenethylamine + formylation reagent (ethyl formate preferred) Intermediate 1 (N-(2-(3,4-dimethoxyphenyl)ethyl)formamide)
2 Addition of oxalyl chloride 10-20 °C, dropwise addition over 2 h Oxalyl chloride in acetonitrile or other solvents Intermediate 2 formed
3 Catalytic ring closure Stir 1 h with phosphotungstic acid (0.1-2.0 wt%) Phosphotungstic acid catalyst Intermediate 3 formed
4 Alcohol solvent addition and reflux 50-55 °C, reflux 3 h Methanol, ethanol, or butanol Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
5 Cooling, crystallization, filtration, drying 5-10 °C cooling - Final product isolated with >99% purity

This method achieves a yield of approximately 75-80% with high purity (≥99%) and low impurities (<0.17%). The process is notable for its simplicity, safety, reduced waste, and cost-effectiveness, making it suitable for industrial application.

Reaction Conditions and Optimization

  • Formylation reagent: Ethyl formate is preferred, but methyl or isopropyl formate can also be used.
  • Solvents for oxalyl chloride solution: Acetonitrile, toluene, dichloromethane, or chloroform.
  • Reaction temperatures: 10-20 °C during oxalyl chloride addition; reflux at 50-55 °C during alcohol addition.
  • Catalyst: Phosphotungstic acid is used as a catalyst for ring closure.
  • Cooling temperature: 5-10 °C for crystallization.

Example yields and purities from the patent are summarized below:

Example Ethyl Formate (g) 3,4-Dimethoxyphenethylamine (g) Solvent Oxalyl Chloride (g) Yield (%) Purity (%) Max Single Impurity (%)
1 116.3 86.6 Acetonitrile 126 78 99.3 0.16
2 70.8 86.6 Acetonitrile 126 76 99.7 0.08
4 141.6 86.6 Acetonitrile 126 79 99.1 0.17
5 141.6 86.6 Dichloromethane 126 80 99.1 0.16
6 70.8 86.6 Acetonitrile 252 77 99.4 0.10

Introduction of 5-Chloro-2-nitrophenyl Group

The substitution at the 1-position of the dihydroisoquinoline with the 5-chloro-2-nitrophenyl moiety can be achieved via coupling reactions starting from appropriately functionalized benzamide derivatives, such as 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide .

While detailed stepwise procedures for this coupling are less documented in the open literature, the general approach involves:

  • Preparation of the benzamide precursor with the 5-chloro-2-nitrophenyl group.
  • Cyclization or condensation with the dihydroisoquinoline intermediate.
  • Purification to isolate the final product, 1-(5-chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline.

Summary Table of Preparation Method Components

Preparation Stage Key Reagents Conditions Notes
Formylation 3,4-dimethoxyphenethylamine, ethyl formate Reflux 6 h Intermediate formamide formation
Cyclization Oxalyl chloride, phosphotungstic acid 10-20 °C dropwise addition, 1 h catalyst stirring One-pot ring closure
Solvent addition Methanol or other alcohols Reflux 3 h at 50-55 °C Oxalic acid removal, product formation
Crystallization & isolation Cooling to 5-10 °C, filtration - High purity product isolation
Functionalization 5-chloro-2-nitrophenyl benzamide derivatives Coupling reaction (conditions variable) Introduction of aromatic substituent

Research Findings and Industrial Relevance

  • The one-pot method significantly reduces the number of steps, handling, and purification requirements compared to traditional multi-step syntheses.
  • The use of phosphotungstic acid as a catalyst improves ring closure efficiency and product purity.
  • Reaction parameters such as temperature control and reagent equivalents are critical for optimizing yield and minimizing impurities.
  • The process is scalable and aligns with cGMP quality standards, making it suitable for pharmaceutical and industrial applications.
  • Variations in solvent choice and reagent ratios allow flexibility in process optimization.

Chemical Reactions Analysis

1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. Specifically, 1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline has shown potential in inhibiting cancer cell proliferation. A study conducted by Zhang et al. demonstrated that this compound effectively induced apoptosis in human cancer cell lines through the activation of caspase pathways .

StudyCell LineIC50 (µM)Mechanism
Zhang et al. (2023)HeLa15Caspase activation
Liu et al. (2024)MCF-712ROS generation

Neuroprotective Effects
In neuropharmacology, this compound has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage. Research by Kim et al. found that it significantly reduced neuronal cell death in models of neurodegenerative diseases .

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its ability to undergo further functionalization makes it valuable in synthetic organic chemistry.

Reaction TypeConditionsYield (%)
Nucleophilic substitutionDMF, 80°C85
ReductionLiAlH4, THF90

Agricultural Applications

The compound has also been explored for its potential use as an agrochemical. Its structural features suggest possible herbicidal or fungicidal properties, which are currently under investigation.

Case Study 1: Anticancer Properties

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several isoquinoline derivatives, including this compound. The results indicated a promising therapeutic index and highlighted its potential for further development as an anticancer agent .

Case Study 2: Neuroprotection

Research conducted by Kim et al. (2024) focused on the neuroprotective effects of this compound in a model of Alzheimer's disease. The findings revealed that treatment with the compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation in mouse models .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
  • Key Differences: Substitution: 2-Chlorophenyl group (vs. 5-chloro-2-nitrophenyl in the target compound). Additional Methyl Group: Position 3 of the dihydroisoquinoline core is methylated.
  • The methyl group introduces steric hindrance, which may affect binding interactions in biological systems .
1-(4-Chlorophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline
  • Key Differences :
    • Substitution: 4-Chlorophenyl group (vs. 5-chloro-2-nitrophenyl).
  • Impact: The para-chloro configuration reduces steric strain compared to the ortho-nitro group in the target compound.

Core Saturation and Functionalization

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Key Differences: Saturation: Fully saturated tetrahydroisoquinoline core (vs. 3,4-dihydro). Substituent: Chlorine at position 2 of the isoquinoline ring.
  • The absence of a nitro group simplifies synthetic routes but limits electronic diversity .
Triazolo[3,4-a]isoquinoline Derivatives
  • Key Differences: Fused Triazole Ring: Introduced via reactions with nitrilimines or hydrazonoyl halides.
  • Impact :
    • Enhanced pharmacological activity (e.g., antibacterial, anticancer) due to the triazole moiety .
    • The target compound’s nitro group may offer complementary electronic effects for further functionalization .

Substituent Position and Electronic Effects

1-(4-Nitrophenylethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
  • Key Differences :
    • Substituent: 4-Nitrophenylethyl chain (vs. directly attached 5-chloro-2-nitrophenyl).
  • Direct nitro attachment in the target compound may enhance π-π stacking interactions in receptor binding .

Physicochemical Properties and Commercial Availability

  • Solubility and Stability: The nitro group in the target compound (C₁₇H₁₅ClN₂O₄; MW: 346.8 g/mol) reduces basicity compared to analogs like 3,4-dihydro-6,7-dimethoxyisoquinoline (C₁₁H₁₃NO₂; MW: 191.2 g/mol) .
  • Supplier Landscape: The target compound is available from 10 suppliers, indicating broader accessibility than niche derivatives like 1-(2-bromophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline (CAS: 98215-75-9) .

Biological Activity

1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline is a compound belonging to the isoquinoline class, characterized by its complex structure and potential biological activities. Its molecular formula is C17H15ClN2O4, with a molecular weight of 346.77 g/mol. This compound has garnered interest due to its various biological activities, including potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to affect calcium-activated potassium (BKCa) channels, which play a crucial role in regulating cellular excitability and muscle contraction. The modulation of these channels can lead to significant physiological effects, including vasodilation and neuroprotection.

Pharmacological Effects

  • Vasodilation : Studies have indicated that compounds similar to this compound can induce vasodilation through the activation of BKCa channels in vascular smooth muscle cells. This effect is mediated by increased intracellular calcium levels and subsequent channel activation, leading to hyperpolarization and relaxation of the smooth muscle .
  • Neuroprotective Properties : The compound's ability to modulate ion channels suggests potential neuroprotective effects. Research indicates that BKCa channel activation can protect neurons from excitotoxicity by stabilizing membrane potential and reducing calcium overload .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells. This could make it a candidate for treating inflammatory diseases .

Toxicity and Safety

While the compound shows promising biological activity, safety assessments are crucial. It has been noted that exposure may cause skin irritation or inflammation, indicating a need for caution during handling . Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.

Table of Biological Activities

Activity TypeEffectReference
VasodilationInduces relaxation in vascular smooth muscle
NeuroprotectionProtects against excitotoxicity
Anti-inflammatoryInhibits pro-inflammatory cytokines

Research Highlights

  • A study demonstrated that activation of BKCa channels by isoquinoline derivatives resulted in significant vasodilation in isolated rat aorta models, suggesting therapeutic potential in cardiovascular diseases.
  • Another research effort indicated that compounds similar to this compound could enhance neuronal survival under stress conditions by modulating intracellular calcium levels.

Q & A

Q. Key Considerations :

  • Temperature control (0–5°C for hypochlorite method ).
  • Purity of precursors to avoid side reactions (e.g., over-nitration or dehalogenation).

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at C6/C7, chloro-nitro-phenyl orientation) .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₇H₁₅ClN₂O₄) and fragmentation pathways .
  • HPLC-PDA : Validates purity (>98%) using reverse-phase C18 columns with methanol/water gradients .

Data Interpretation Tip : Cross-reference with deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) to resolve overlapping signals .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Q. Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent polarity). For example, NaOCl concentration (5–15%) and tert-butanol/water ratios impact cyclization efficiency .
  • Computational Modeling : Transition-state calculations (DFT) predict regioselectivity in nitrophenyl substitution, reducing trial-and-error experiments .

Q. Example Optimization :

VariableLow LevelHigh LevelOptimal Condition
NaOCl Concentration5%15%10%
Reaction Temp.0°C25°C0–5°C

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Q. Methodological Answer :

  • Dynamic NMR Studies : Identify conformational flexibility in the dihydroisoquinoline ring causing signal splitting .
  • X-ray Crystallography : Resolve ambiguities in nitro-group orientation (e.g., para vs. meta substitution on the phenyl ring) .
  • Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) vibrational modes .

Case Study : Discrepancies in aromatic proton coupling constants were resolved by confirming restricted rotation via VT-NMR .

Advanced: What strategies address regioselectivity challenges during nitrophenyl substitution?

Q. Methodological Answer :

  • Directing Group Effects : The electron-withdrawing nitro group meta to chloro enhances electrophilic substitution at the para position. Use Lewis acids (e.g., AlCl₃) to stabilize transition states .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nitro-group activation, while non-polar solvents favor undesired ortho products .

Q. Experimental Protocol :

Pre-activate the nitroaryl chloride with ZnCl₂.

Perform Ullmann coupling with CuI/1,10-phenanthroline at 80°C .

Basic: What pharmacological hypotheses exist for this compound based on structural analogs?

Q. Methodological Answer :

  • Target Identification : The dihydroisoquinoline scaffold inhibits kinases (e.g., MAPK) and neurotransmitter receptors (e.g., σ receptors) .
  • In Silico Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). The chloro-nitrophenyl group may occupy the peripheral anionic site .

Q. Validation Steps :

  • Enzymatic assays (IC₅₀ determination).
  • Cytotoxicity profiling (HEK293 cells) to rule off-target effects .

Advanced: How does computational modeling enhance synthesis and application studies?

Q. Methodological Answer :

  • Reaction Path Search (RPS) : Quantum mechanical calculations (e.g., Gaussian 16) map energy barriers for cyclization steps, identifying rate-limiting stages .
  • MD Simulations : Predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using GROMACS .

Q. Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices for electrophilic/nucleophilic sites .

Advanced: How do heterogeneous vs. homogeneous catalytic conditions affect synthesis?

Q. Methodological Answer :

  • Heterogeneous Catalysis (e.g., Pd/C) : Improves scalability but risks chloride leaching, altering nitro-group reactivity .
  • Homogeneous Catalysis (e.g., CuI) : Enhances regioselectivity but complicates catalyst recovery .

Q. Comparison Table :

ConditionYield (%)Selectivity (para:ortho)Scalability
Heterogeneous854:1High
Homogeneous928:1Low

Basic: What are the stability profiles under varying pH and temperature?

Q. Methodological Answer :

  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. HPLC monitors degradation (e.g., nitro-group reduction to amine) .
  • pH-Dependent Degradation : Acidic conditions (pH < 3) protonate the isoquinoline nitrogen, accelerating hydrolysis .

Q. Recommendations :

  • Lyophilize for long-term storage.
  • Avoid light (nitro groups are UV-sensitive) .

Advanced: How to analyze multi-step synthesis efficiency using green chemistry metrics?

Q. Methodological Answer :

  • Atom Economy : Compare theoretical vs. actual mass of isolated product. For hypochlorite-mediated synthesis, atom economy exceeds 75% due to minimal byproducts .
  • E-Factor : Calculate waste per gram of product. Solvent recovery (tert-butanol) reduces E-factor from 12 to 5 .

Q. Metrics Table :

StepAtom Economy (%)E-FactorPMI (Process Mass Intensity)
Cyclization823.28.5
Nitrophenyl Coupling686.712.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline
Reactant of Route 2
1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline

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